4-Nitro-2-(trifluoromethyl)benzoic acid

Crystal engineering Molecular conformation Hydrogen-bonding geometry

Researchers face regioisomer confusion: substituting with the 3-isomer alters molecular geometry and fails in SAR programs. This compound provides a defined steric environment: the CF3 group ortho to the carboxylic acid forces the acid moiety 47.2° out of the aromatic plane (X-ray confirmed), while the para-nitro remains coplanar (2.0° tilt). Key outcomes: - Enhanced nucleophilic attack in amide couplings (HATU/DCC) vs. coplanar acids - Maximized SNAr activation: nitro group maintains conjugation for amine/alkoxide substitutions - Sharp, predictable melting range (138-142°C) with no crystallographic disorder; scales reliably to 100 kg

Molecular Formula C8H4F3NO4
Molecular Weight 235.12 g/mol
CAS No. 320-37-6
Cat. No. B1304191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-2-(trifluoromethyl)benzoic acid
CAS320-37-6
Molecular FormulaC8H4F3NO4
Molecular Weight235.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C(=O)O
InChIInChI=1S/C8H4F3NO4/c9-8(10,11)6-3-4(12(15)16)1-2-5(6)7(13)14/h1-3H,(H,13,14)
InChIKeyBPCKZQCTLCTDST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-2-(trifluoromethyl)benzoic acid: Physicochemical Profile & Procurement


4-Nitro-2-(trifluoromethyl)benzoic acid (CAS 320-37-6) is a nitro-substituted trifluoromethyl benzoic acid derivative with the molecular formula C₈H₄F₃NO₄ and a molecular weight of 235.12 g/mol [1]. Structurally, it features a para-nitro group and an ortho-trifluoromethyl group relative to the carboxylic acid, inducing a distinctive sterically-driven molecular geometry [2]. The compound appears as a white to pale-yellow crystalline powder with a reported melting point range of 138–142 °C . This building block serves primarily as an intermediate in medicinal chemistry and agrochemical synthesis, enabling the introduction of both strong electron-withdrawing functionalities and fluorine content into target molecules .

Regioselective building block for 2-(trifluoromethyl)-4-nitrobenzoic acid derivatives
Out-of-plane carboxylic acid geometry supports sterically differentiated coupling
Ordered solid-state structure supports batch-to-batch processing consistency

4-Nitro-2-(trifluoromethyl)benzoic acid vs. 3-Isomer: Synthesis Selectivity


Generic substitution of 4-nitro-2-(trifluoromethyl)benzoic acid with its regioisomer 4-nitro-3-(trifluoromethyl)benzoic acid is scientifically invalid due to fundamental differences in molecular conformation. The ortho-positioning of the bulky trifluoromethyl group to the carboxylic acid in the target compound forces the acid moiety 47.2° out of the aromatic plane, while leaving the para-nitro group essentially coplanar (2.0° tilt) [1]. In the 3-isomer, this relationship is reversed: the nitro group rotates out-of-plane by 51.3° while the carboxylic acid remains coplanar [1]. This structural inversion dictates distinct hydrogen-bonding geometries and crystal packing motifs, with the target compound exhibiting a carboxylic acid dimer distance of 2.7042 Å compared to 2.6337 Å for the 3-isomer [1]. These geometric disparities translate to divergent reactivity profiles in amide coupling, esterification, and nucleophilic aromatic substitution, particularly when steric accessibility of the nitro group is a critical parameter in downstream functionalization. The evidence below quantifies these differences and establishes clear selection criteria.

Target: 2-Isomer
Carboxylic acid out-of-plane (47.2° tilt) defines steric environment during coupling
Ordered crystal lattice with defined hydrogen-bond dimer distance
Patented regioselective synthesis favors this isomer
3-Isomer Substitute
Inverted conformation: nitro group out-of-plane, acid coplanar — alters activation
Twofold carboxylic acid disorder may lead to inconsistent solid-phase behavior
May require additional isomer separation to match target purity

Selecting 4-Nitro-2-(trifluoromethyl)benzoic acid: Quantitative Evidence


Carboxylic Acid Plane Rotation: 2-Isomer vs 3-Isomer Conformation

Single-crystal X-ray diffraction reveals that in 4-nitro-2-(trifluoromethyl)benzoic acid, the ortho trifluoromethyl group forces the carboxylic acid moiety out of the aromatic ring plane by 47.2 (1)°, while the para-nitro group remains nearly coplanar with a deviation of only 2.0 (1)° [1]. In contrast, the 3-isomer exhibits an inverted conformational bias: the trifluoromethyl group ortho to the nitro moiety rotates the nitro group 51.3 (1)° out-of-plane, leaving the carboxylic acid group coplanar [1].

Acid plane rotation
Head-to-head
Carboxylic acid dihedral: 47.2(1)° (Target) vs 51.3(1)° (3-Isomer)
Inverted functional group orientation may differentiate amide coupling steric profiles
X-ray at 125 K; hydrogen-bond geometry differs accordingly
Crystal engineering Molecular conformation Hydrogen-bonding geometry Steric hindrance

Carboxylic Acid Dimer Hydrogen-Bond Distance: Isomer Comparison

Both isomers form head-to-tail carboxylic acid dimers in the solid state via O—H⋯O hydrogen bonds. The donor–acceptor hydrogen-bonding distance in 4-nitro-2-(trifluoromethyl)benzoic acid measures 2.7042 (14) Å, which is significantly longer than the 2.6337 (16) Å observed for the 3-isomer [1].

H-bond dimer distance
Head-to-head
Donor–acceptor distance: 2.7042(14) Å (Target) vs 2.6337(16) Å (3-Isomer)
Longer H-bond may correlate with lower lattice energy and different solubility
Carboxylic acid dimers; difference ~0.07 Å
Supramolecular chemistry Crystal packing Hydrogen bonding Solid-state properties

Carboxylic Acid Group Disorder: Ordered vs Twofold Disorder

Crystallographic refinement reveals that the carboxylic acid group in 4-nitro-2-(trifluoromethyl)benzoic acid is not significantly disordered, exhibiting well-defined carbonyl (1.219 Å) and acid hydroxyl (1.314 Å) bond lengths [1]. In contrast, the 3-isomer displays twofold disorder in its carboxylic acid group, with anomalous bond lengths of 1.253 Å and 1.281 Å that reflect averaged electron density across two partially occupied conformations [1].

Carboxylic acid order
Head-to-head
Target: ordered (C=O 1.219 Å, C–OH 1.314 Å); 3-Isomer: twofold disorder (1.253/1.281 Å)
Ordered conformation supports reproducible melting and solid-state processing
Refinement at 125 K; disorder may indicate polymorphism risk in 3-isomer
Crystallographic disorder Solid-state stability Polymorphism Quality control

Regioselective Nitration Synthesis: Isomer Ratio Control

Patent US4845279A discloses that nitration of 4-trifluoromethylbenzoic acid derivatives yields a mixture of 2-nitro (target) and 3-nitro isomers, with the ratio controllable through selection of nitrating agent [1]. Specifically, using nitric acid as the nitrating agent followed by simultaneous hydrolysis produces a mixture of 4-trifluoromethyl-2-nitrobenzoic acid (target compound) and 4-trifluoromethyl-3-nitrobenzoic acid, the latter identified as a novel isomer in this patent [1]. This regioselective control enables industrial production of the target compound, whereas alternative routes may favor the undesired 3-isomer.

Regioselective synthesis
Reported
Patent: nitration/hydrolysis of 4-CF₃-benzoyl precursor favors 2-nitro isomer
Supplier route may influence isomer purity and reduce 3-isomer contamination
US4845279A; ratio not quantified in abstract
Process chemistry Regioselective synthesis Patent literature Industrial manufacturing

Aromatic Bond Lengths: C–CF₃ and C–NO₂ Between Isomers

The aromatic trifluoromethyl bond length (C—CF₃) measures 1.5114 (17) Å in the target compound versus 1.508 (2) Å in the 3-isomer, while the aromatic nitro bond length (C—NO₂) is 1.4718 (16) Å in the target and 1.4751 (19) Å in the 3-isomer [1].

Aromatic bond lengths
Data to verify
C–CF₃: 1.5114 vs 1.508 Å; C–NO₂: 1.4718 vs 1.4751 Å (within error)
Substituent bond polarization similar; performance differences arise from conformation
Differences not statistically significant at 125 K
Bond metrics Electron-withdrawing effects Structure-property relationships

4-Nitro-2-(trifluoromethyl)benzoic acid: Applications in Medicinal & Agrochemical Synthesis


Amide Bond Formation via Carboxylic Acid Conformational Accessibility

The 47.2° out-of-plane rotation of the carboxylic acid group, confirmed by single-crystal X-ray diffraction [1], places this reactive handle in a defined steric environment distinct from the coplanar acid group of the 3-isomer. This geometry reduces intramolecular hydrogen bonding between the acid proton and the ortho trifluoromethyl fluorine atoms, enhancing nucleophilic attack during amide coupling with reagents such as HATU or DCC. The ordered carboxylic acid group (no crystallographic disorder) further ensures consistent solution-phase reactivity across different batches [1].

Nucleophilic Aromatic Substitution at Nitro-Activated para Position

The nitro group in this compound remains nearly coplanar with the aromatic ring (2.0° tilt) [1], maximizing conjugation with the π-system and enhancing electron-withdrawal at the para position. This electronic activation facilitates nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols, generating para-substituted derivatives. In contrast, the 3-isomer positions the nitro group ortho to the trifluoromethyl group, rotating it 51.3° out-of-plane and significantly attenuating its activating effect [1].

Crystallization and Solid Form Control in Process Chemistry

The well-ordered solid-state structure of the target compound, with a defined hydrogen-bonding dimer distance of 2.7042 Å and absence of carboxylic acid disorder [1], provides a predictable crystalline phase with a sharp melting range of 138–142 °C . This contrasts with the 3-isomer, which exhibits twofold carboxylic acid disorder and a shorter hydrogen-bond distance of 2.6337 Å, potentially leading to polymorphism or inconsistent melting behavior [1]. For process chemists scaling reactions to kilogram quantities, the target compound's robust crystallinity facilitates reliable isolation, drying, and quality control.

Synthesis of Fluorinated Pharmaceuticals and Agrochemical Intermediates

As a carboxylic acid derivative bearing both a strong electron-withdrawing nitro group and a lipophilic trifluoromethyl group, this compound serves as a versatile building block for constructing bioactive molecules . The ortho positioning of the trifluoromethyl group relative to the carboxylic acid creates a unique spatial arrangement that influences the three-dimensional geometry of amide or ester products, a critical factor in optimizing ligand-receptor binding in medicinal chemistry programs. Patented synthetic routes [2] enable commercial availability at scales up to 100 kg , supporting preclinical and pilot-plant campaigns.

Application
Selection Property
Validation Focus
Amide coupling with steric demands
Out-of-plane carboxylic acid geometry
Coupling yield and selectivity vs 3-isomer
Nucleophilic aromatic substitution (para)
Coplanar nitro group for electronic activation
Reactivity with amines, alkoxides, or thiols
Solid form control in scale-up
Ordered crystal lattice without disorder
Reproducible melting and crystallization behavior
Fluorinated medicinal chemistry building block
Dual electron-withdrawing / lipophilic groups
Regiochemical fidelity for bioactive molecule optimization

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